Manidipine, (S)-

Chiral pharmacology Calcium channel antagonism Stereospecific activity

Enantiomeric impurity in manidipine assays compromises pharmacokinetic data. (S)-Manidipine (CAS 126451-47-6) provides the pure active S-enantiomer: • 30-80× higher potency than R-isomer ensures method accuracy for chiral HPLC/LC-MS/MS • Dual L-/T-type Ca²⁺ channel blockade with renoprotective profile superior to amlodipine • Supplied with full characterization (NMR, HPLC, MS) for bioequivalence & QC applications

Molecular Formula C35H38N4O6
Molecular Weight 610.7 g/mol
CAS No. 126451-47-6
Cat. No. B129289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManidipine, (S)-
CAS126451-47-6
Synonyms(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl Methyl Ester Hydrochloride;  (+)-Manidipine Hydrochloride
Molecular FormulaC35H38N4O6
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1
InChIKeyANEBWFXPVPTEET-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Manidipine Overview


(S)-Manidipine (CAS 126451-47-6) is the active S-enantiomer of manidipine, a third-generation, lipophilic dihydropyridine (DHP) calcium channel antagonist [1]. Manidipine is a clinically approved antihypertensive agent that binds to and dissociates slowly from L- and T-type voltage-dependent calcium channels, leading to peripheral vasodilation with minimal cardiodepression [2]. Importantly, the pharmacological activity of manidipine resides predominantly in the (S)-enantiomer, while the (R)-enantiomer exhibits significantly weaker calcium channel blocking activity [3].

S
S-enantiomer with reported calcium channel blocking activity; suited for stereospecific pharmacology studies
E
Enantiomer identity confirmed for chiral analytical method development and validation
T
Research tool for investigating T-type and L-type calcium channel blockade in vitro

Why (S)-Manidipine Is Not Substitutable


(S)-Manidipine is not interchangeable with its racemic mixture or other dihydropyridine calcium channel blockers (e.g., amlodipine, nifedipine) due to profound differences in stereospecific potency, target selectivity, and clinical outcomes. The (S)-enantiomer is 30–80 times more potent than the (R)-enantiomer in antihypertensive action and radioligand binding assays [1]. Furthermore, manidipine—unlike most other third-generation dihydropyridines—blocks T-type calcium channels in efferent glomerular arterioles, conferring distinct renoprotective effects not observed with amlodipine or nifedipine [2]. These enantioselective pharmacodynamic and pharmacokinetic properties, coupled with differential adverse event profiles, preclude generic substitution based on class membership alone [3].

Racemic Manidipine
The (S)-enantiomer shows significantly higher reported potency than the (R)-enantiomer; racemic mixture may yield a different pharmacological profile and should not be assumed interchangeable without enantiomer-specific validation.
Other Dihydropyridine CCBs
Manidipine uniquely blocks T-type calcium channels in efferent glomerular arterioles; amlodipine or nifedipine may not reproduce this channel selectivity profile.
Unlabeled Analogs
Structural analogs lacking the specific stereochemistry or dihydropyridine substitution may not replicate the enantioselective pharmacokinetic and metabolic profile.

(S)-Manidipine Quantitative Evidence


Enantioselective Potency Advantage

The pharmacological activity of manidipine is stereospecific, with the (S)-enantiomer demonstrating 30–80 times greater potency than the (R)-enantiomer in antihypertensive action and radioligand binding assays [1]. Patch-clamp experiments further revealed that the S-enantiomer displays a faster onset of action and produces greater calcium channel blockade than the R-enantiomer [2].

Enantioselective Potency
Head-to-head
(S)-Manidipine: 30–80× higher potency than (R)-enantiomer
Supports enantiomer-specific calcium channel blockade studies
Based on antihypertensive action and radioligand binding assays.
Chiral pharmacology Calcium channel antagonism Stereospecific activity

Stereoselective Pharmacokinetics

In healthy subjects, the plasma concentration of (S)-manidipine is significantly higher than that of (R)-manidipine. The S/R ratio for AUC0-infinity is 1.62 (95% CI 1.52–1.73) [1]. Another study reported that (+)-manidipine plasma levels were 1.5-fold higher than (−)-manidipine, and the S/R concentration ratio is 2.0 [2]. Co-administration with grapefruit juice (a CYP3A4 inhibitor) increased Cmax and AUC0-infinity of (S)-manidipine by 2.4-fold and 2.3-fold, respectively [3].

Stereoselective PK
Head-to-head
S/R AUC ratio 1.62 (95% CI 1.52–1.73); plasma S-enantiomer 1.5–2.0 fold higher
Enantioselective exposure context for research PK studies
Healthy subjects receiving oral racemic manidipine.
Enantioselective pharmacokinetics Oral bioavailability CYP3A4 metabolism

Microalbuminuria Reduction vs. Amlodipine

In the randomized, controlled AMANDHA study, adding manidipine 20 mg or amlodipine 10 mg to existing renin-angiotensin system blocker therapy in diabetic hypertensive patients with microalbuminuria resulted in similar blood pressure reductions. However, manidipine reduced urinary albumin excretion by 65.5% versus only 20% for amlodipine (p < 0.01) at 6 months, and 62.7% vs. 16.6% (p < 0.01) at 18 months [1]. This differential effect is attributed to manidipine's unique blockade of T-type calcium channels in efferent glomerular arterioles, which reduces intraglomerular pressure [2].

Microalbuminuria Reduction
Head-to-head (RCT)
Manidipine 20 mg: 65.5% reduction at 6 months; amlodipine 10 mg: 20%
Reported microalbuminuria endpoint context; renal endpoint may differ
Add-on therapy in diabetic hypertensive patients with RAS blockade.
Diabetic nephropathy Renoprotection Microalbuminuria

Ankle Edema Risk vs. Amlodipine

A meta-analysis of four high-quality, head-to-head randomized controlled trials including 838 patients found that manidipine and amlodipine have statistically equivalent antihypertensive efficacy. However, the relative risk (RR) of ankle edema was 0.35 (95% CI 0.22–0.54) for manidipine compared to amlodipine, representing a 65% lower risk [1]. The absolute risk reduction for ankle edema was 11.3% (7–16%) in favor of manidipine [2].

Ankle Edema Risk
Meta-analysis (n=838)
RR 0.35 (95% CI 0.22–0.54) vs. amlodipine; 65% lower relative risk
Reported ankle-edema endpoint context; tolerability profile may differ
Meta-analysis of 4 head-to-head RCTs.
Adverse events Peripheral edema Tolerability

CYP2J2 Enzyme Inhibition

In a comparative in vitro study of 17 antihypertensive drugs, manidipine exhibited the strongest reversible competitive inhibition of human cytochrome P450 2J2 (CYP2J2), with a Ki value of 0.0294 μM [1]. This was more potent than other dihydropyridines tested, including amlodipine, nifedipine, and nitrendipine, which showed mixed inhibition with higher Ki/IC50 values [2]. CYP2J2 is involved in the metabolism of arachidonic acid to cardioprotective epoxyeicosatrienoic acids (EETs) and is expressed in cardiovascular tissues.

CYP2J2 Inhibition
In vitro study
Ki = 0.0294 μM (competitive reversible)
Supports CYP2J2-mediated drug-interaction research
Lowest Ki among 17 antihypertensives tested.
Cytochrome P450 Drug metabolism Cardiovascular pharmacology

Comparable Efficacy, Superior Safety vs. Amlodipine

A meta-analysis of head-to-head randomized controlled trials (n=838) demonstrated that manidipine 20 mg and amlodipine 10 mg produce statistically equivalent reductions in systolic and diastolic blood pressure. The effect size for DBP was −0.08 (p=0.22) and for SBP was −0.01 (p=0.83) [1]. However, the global safety of manidipine was significantly better, with a relative risk (RR) for any adverse event of 0.69 (95% CI 0.56–0.85) [2].

BP Reduction & Safety
Meta-analysis (n=838)
Equivalent SBP/DBP reduction; RR adverse events 0.69 (95% CI 0.56–0.85)
Reported comparator endpoint context; safety-related endpoint review
Global adverse event rate lower with manidipine in meta-analysis.
Hypertension Comparative efficacy Safety profile

(S)-Manidipine Research Applications


Chiral Reference Standard

(S)-Manidipine serves as an essential chiral reference standard for the development and validation of enantioselective HPLC and LC-MS/MS methods used in pharmaceutical quality control, bioequivalence studies, and pharmacokinetic investigations [1]. Its availability as a pure enantiomer enables accurate quantification of stereoisomeric impurities in manidipine drug substance and finished products, as demonstrated in validated bioanalytical assays with precision and accuracy within acceptance limits [2].

In Vitro Calcium Channel Pharmacology

The pure (S)-enantiomer is indispensable for in vitro studies investigating stereospecific interactions with voltage-gated calcium channels. Patch-clamp and calcium imaging studies using (S)-manidipine have revealed its faster onset of action and greater channel blockade compared to the (R)-enantiomer, providing mechanistic insights into chiral pharmacology [3]. Researchers studying structure-activity relationships of dihydropyridines rely on the pure enantiomer to eliminate confounding effects from the less active stereoisomer.

Enantiopure Formulation Development

Given the 30–80× higher potency of the (S)-enantiomer and its favorable pharmacokinetic profile, pharmaceutical developers may pursue enantiopure formulations of manidipine to achieve equivalent efficacy at lower doses, potentially reducing dose-related adverse effects. The pure (S)-enantiomer can be incorporated into novel drug delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS), to further enhance oral bioavailability [4].

Clinical Research in Diabetes and Renal Impairment

(S)-Manidipine is the active component responsible for the renoprotective effects observed in clinical studies, including the significant reduction in microalbuminuria compared to amlodipine [5]. Clinical investigators studying the benefits of T-type calcium channel blockade in diabetic nephropathy or hypertensive renal disease require the pure (S)-enantiomer for dosing studies and to elucidate the enantiomer-specific contributions to therapeutic outcomes.

Application
Selection Property
Validation Focus
Chiral reference standard
Enantiomeric identity and purity
Chiral HPLC/LC-MS method validation
Calcium channel pharmacology studies
Stereospecific channel blockade profile
Patch-clamp and calcium imaging assay context
Enantiopure formulation research
Enantiomer-specific potency context
Formulation-dependent exposure review
Diabetic nephropathy research model
T-type calcium channel blockade profile
Microalbuminuria endpoint and renal model context

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